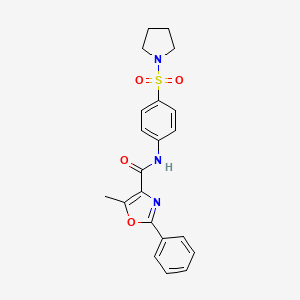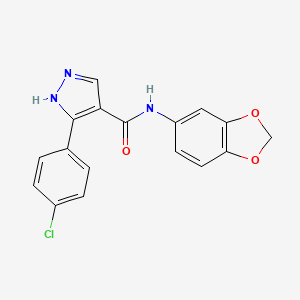
N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, also known as BDP-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP-1 is a pyrazole-derived compound that has been synthesized using various methods.
Mechanism of Action
N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. This compound also modulates the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in various in vitro and in vivo models of inflammation. This compound has also been shown to reduce the growth and proliferation of cancer cells in various cancer models. In addition, this compound has been shown to have anxiolytic effects in various animal models of anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is its ability to selectively inhibit COX-2 activity without affecting the activity of COX-1, which is involved in the production of prostaglandins that are important for maintaining gastrointestinal and renal function. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
For the research on N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide include the development of more efficient synthesis methods that can improve the yield and purity of the compound. Further studies are also needed to investigate the potential applications of this compound in treating various inflammatory and neurological disorders. In addition, the development of more potent and selective analogs of this compound could lead to the discovery of new drugs with improved therapeutic properties.
Conclusion:
This compound is a pyrazole-derived compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-anxiety properties in various in vitro and in vivo studies. Further research is needed to investigate the potential applications of this compound in treating various inflammatory and neurological disorders, and the development of more potent and selective analogs of this compound could lead to the discovery of new drugs with improved therapeutic properties.
Synthesis Methods
N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide has been synthesized using various methods. One of the most commonly used methods involves the reaction of 4-chlorophenylhydrazine with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with 4-(dimethylamino)pyrazole-1-carboxamide to yield this compound.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-anxiety properties in various in vitro and in vivo studies.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-11-3-1-10(2-4-11)16-13(8-19-21-16)17(22)20-12-5-6-14-15(7-12)24-9-23-14/h1-8H,9H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETJTIYWKCPWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(NN=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[(4R)-4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]acetamide](/img/structure/B7476566.png)
![1-[2-(2,5-Dimethylthiophen-3-yl)-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476572.png)
![2-(3-cyano-1,2,4-triazol-1-yl)-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B7476580.png)
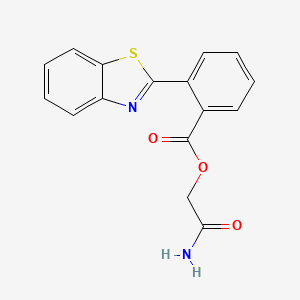

![2-N-(4-fluorophenyl)-6-[[(3S)-3-methylpiperidin-1-yl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7476605.png)
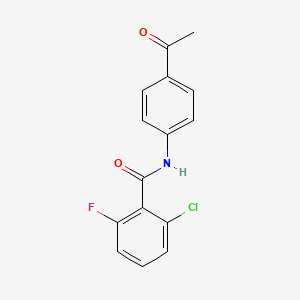
![2-cyano-N-(3-methoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B7476618.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476624.png)

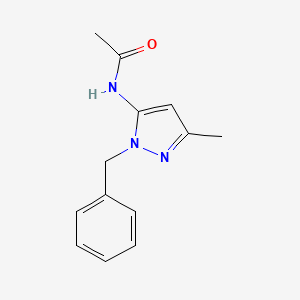
![7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7476656.png)
![5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B7476661.png)
